molecular formula C18H13N3O2S B2978175 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034337-58-9

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2978175
M. Wt: 335.38
InChI Key: BZYSQBFCLUWOFK-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and properties of compounds related to "N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide" have been extensively studied. For example, research by El’chaninov and Aleksandrov (2017) focused on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, which shares structural similarities with the compound . Their work involved coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous pyridine to produce N-(quinolin-6-yl)furan-2-carbothioamide. This was then oxidized to obtain the final product, which underwent electrophilic substitution reactions, showcasing the compound's versatile reactivity and potential for further chemical modifications (El’chaninov & Aleksandrov, 2017).

Biological Activity

Compounds with a similar backbone structure, such as benzo[d]thiazole-2-carboxamide derivatives, have been explored for their biological activities. A study by Zhang et al. (2017) on a series of benzo[d]thiazole-2-carboxamide derivatives revealed their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds exhibited moderate to excellent potency against cancer cell lines with high EGFR expression, such as A549, HeLa, and SW480, without significant cytotoxic effects on normal cells, indicating their potential in cancer therapy (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocyclic amides, akin to "N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide," has also been a subject of investigation. A study by Çakmak et al. (2022) synthesized and evaluated the antimicrobial properties of N-(thiazol-2-yl)furan-2-carboxamide, demonstrating significant activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. This highlights the compound's potential as a basis for developing new antimicrobial agents (Çakmak et al., 2022).

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSQBFCLUWOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

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